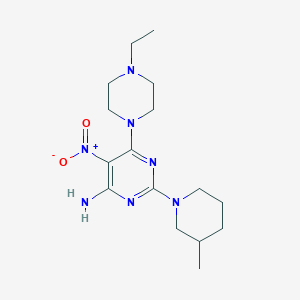![molecular formula C23H18ClN3O4S B266604 7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266604.png)
7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPT, and it has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of CPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways. CPT has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, CPT has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of several viruses. Additionally, CPT has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPT in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, CPT has been shown to have low toxicity in normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using CPT in lab experiments include its complex synthesis process and the need for specialized equipment and skilled chemists.
Direcciones Futuras
There are several future directions for the study of CPT. One potential direction is the development of CPT-based therapies for cancer, inflammation, and viral infections. Another direction is the investigation of the mechanism of action of CPT and the identification of its molecular targets. Additionally, the development of novel synthesis methods for CPT and its derivatives could lead to the discovery of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CPT in animal models and clinical trials could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, CPT is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The synthesis of CPT is a complex process that requires skilled chemists and specialized equipment. However, the advantages of using CPT in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. The future directions for the study of CPT include the development of CPT-based therapies, the investigation of its mechanism of action, the development of novel synthesis methods, and the investigation of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of CPT involves several steps, including the formation of the chromene ring, the introduction of the thiadiazole moiety, and the addition of the propoxyphenyl group. The final product is obtained through a multi-step process that involves the use of various reagents and solvents. The synthesis of CPT is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
CPT has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that CPT has anti-cancer, anti-inflammatory, and anti-viral properties. CPT has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, CPT has been shown to have anti-viral effects by inhibiting the replication of several viruses.
Propiedades
Fórmula molecular |
C23H18ClN3O4S |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18ClN3O4S/c1-3-10-30-15-7-4-13(5-8-15)19-18-20(28)16-11-14(24)6-9-17(16)31-21(18)22(29)27(19)23-26-25-12(2)32-23/h4-9,11,19H,3,10H2,1-2H3 |
Clave InChI |
JLZXPHVOGVEGDT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=C(C3=O)C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266522.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266524.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266526.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanolate](/img/structure/B266533.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266535.png)
![4-(4-bromobenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266537.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-propan-2-yloxyphenyl)pyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B266538.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266539.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266551.png)

![N-(4-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B266559.png)